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Compound of Interest

Compound Name: Fmoc-D-Allo-lle-OH

Cat. No.: B557749

For Immediate Release

This technical guide provides an in-depth overview of Fmoc-D-allo-Isoleucine-OH (Fmoc-D-
Allo-lle-OH), a crucial building block for peptide synthesis, particularly in the development of
novel therapeutics. Aimed at researchers, scientists, and professionals in drug development,
this document details the physicochemical properties, synthesis protocols, and biological
significance of this unnatural amino acid.

Core Compound Data

Fmoc-D-Allo-lle-OH is a derivative of the D-isomer of allo-isoleucine, featuring a
fluorenylmethyloxycarbonyl (Fmoc) protecting group on its alpha-amino function. This
protection strategy is fundamental to modern solid-phase peptide synthesis (SPPS).

Property Value

CAS Number 118904-37-3[1]

Molecular Weight 353.4 g/mol [1] or 353.41 g/mol
Molecular Formula C21H23NO4[1]

Appearance White to off-white solid powder

N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-allo-
Synonyms ) )
isoleucine[1]
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Application in Solid-Phase Peptide Synthesis
(SPPS)

Fmoc-D-Allo-lle-OH is primarily used as a building block in Fmoc-based solid-phase peptide
synthesis (SPPS).[2] The Fmoc group provides a stable protecting layer for the amino acid's
amine group, which can be selectively and mildly cleaved using a base, typically piperidine,
allowing for the sequential addition of amino acids to a growing peptide chain anchored to a
solid support.[3] The incorporation of an unnatural amino acid like D-allo-isoleucine can confer
unique structural and functional properties to synthetic peptides, such as increased stability
against enzymatic degradation and enhanced biological activity.[4]

General Experimental Protocol for Fmoc-SPPS

The following is a generalized protocol for the incorporation of Fmoc-D-Allo-lle-OH into a
peptide sequence using manual or automated solid-phase peptide synthesis.

Materials and Reagents:
e Fmoc-D-Allo-lle-OH

o Appropriate resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal
carboxylic acids)[5]

e N,N-Dimethylformamide (DMF)

e Dichloromethane (DCM)

 Piperidine solution in DMF (typically 20% v/v)

o Coupling reagents (e.g., HBTU, HATU, HCTU)[4]

o Base for activation (e.g., N,N-Diisopropylethylamine - DIPEA)[4]

» Cleavage cocktall (e.g., Trifluoroacetic acid (TFA) with scavengers like water and
triisopropylsilane (T1S))[5]

o Diethyl ether (cold)
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Methodology:

e Resin Swelling: The solid support resin is swelled in a suitable solvent, typically DMF, for 30-
60 minutes in a reaction vessel.[4]

e Fmoc Deprotection: The Fmoc protecting group from the resin or the previously coupled
amino acid is removed by treating the resin with a 20% piperidine solution in DMF.[3][6] This
step is typically performed twice to ensure complete deprotection. The resin is then washed
thoroughly with DMF.

e Amino Acid Activation: In a separate vessel, 3-5 equivalents of Fmoc-D-Allo-lle-OH and a
similar equivalence of a coupling reagent (e.g., HCTU) are dissolved in DMF. An excess of a
base like DIPEA (6-10 equivalents) is added to activate the carboxylic acid of the amino acid.

[4]

e Coupling: The activated Fmoc-D-Allo-lle-OH solution is immediately added to the
deprotected resin. The mixture is agitated for 1-2 hours at room temperature to facilitate the
coupling reaction.[4] The completion of the reaction can be monitored using a qualitative test
such as the Kaiser test.[4]

o Washing: After the coupling is complete, the resin is thoroughly washed with DMF to remove
excess reagents and by-products.

o Chain Elongation: The deprotection, activation, and coupling steps are repeated for each
subsequent amino acid in the desired peptide sequence.

o Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is
cleaved from the resin, and all side-chain protecting groups are removed simultaneously.
This is achieved by treating the resin with a cleavage cocktail, most commonly a mixture of
TFA, water, and TIS, for 2-3 hours.[5]

o Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage
solution using cold diethyl ether. The crude peptide is then purified, typically by reverse-
phase high-performance liquid chromatography (RP-HPLC).[1]
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Fig. 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Biological Significance of D-allo-Isoleucine
Containing Peptides

The incorporation of D-amino acids, such as D-allo-isoleucine, is a strategy observed in nature
to produce peptides with enhanced biological properties. A notable example is the bombinin
family of antimicrobial peptides, which are found in the skin secretions of the European fire-
bellied toad (Bombina variegata).[2][7]

Several peptides within the bombinin H family contain a D-allo-isoleucine residue at their
second position.[2] These peptides exhibit potent antimicrobial activity against a range of
bacteria and can also have hemolytic effects.[2] The presence of the D-amino acid is believed
to be the result of a post-translational modification of the corresponding L-amino acid.[7]

The D-allo-isoleucine residue in bombinin H4 has been shown to play a crucial role in its potent
activity against the parasite Leishmania.[8] It is suggested that this specific residue acts as an
anchor, facilitating the peptide's interaction and disruption of the parasite's membrane.[8] This
highlights the importance of stereochemistry in peptide-membrane interactions and the
potential for designing more effective peptide-based drugs by incorporating such unnatural
amino acids.
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Fig. 2: Biosynthesis and mode of action of D-allo-lle containing peptides.

Conclusion
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Fmoc-D-Allo-lle-OH is a valuable reagent for peptide chemists aiming to develop peptides with
enhanced stability and novel biological activities. Its use in SPPS allows for the creation of
peptide analogs of naturally occurring antimicrobial agents or the design of entirely new
therapeutic peptides. The study of peptides like the bombinins provides a compelling rationale
for the exploration of D-amino acid incorporation in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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